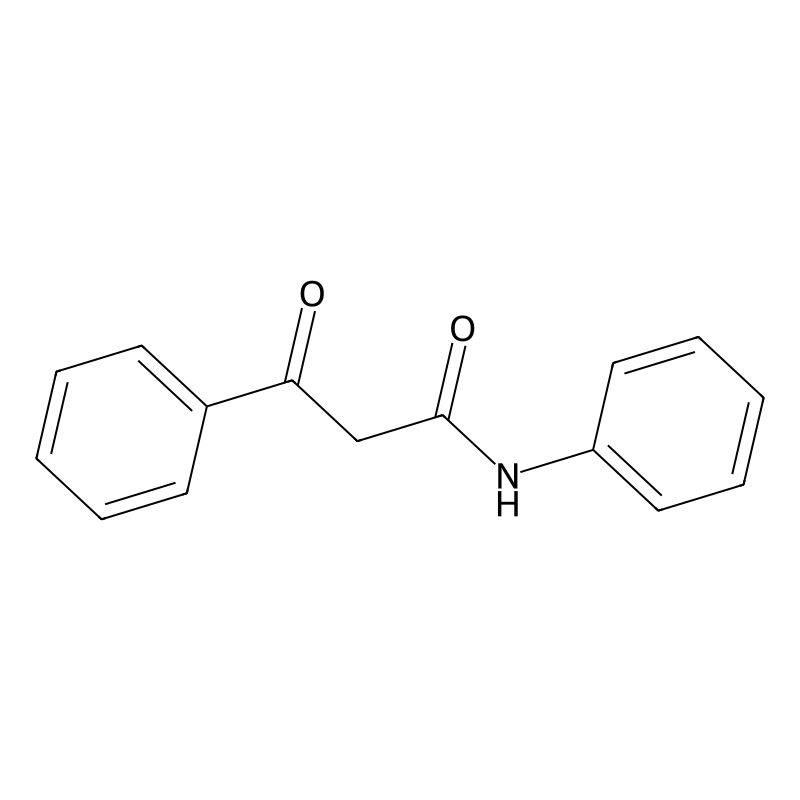2-Benzoylacetanilide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Organic Synthesis
2-Benzoylacetanilide can serve as a building block in organic synthesis for the preparation of more complex molecules. Its reactive ketone group can undergo various reactions like aldol condensation, Claisen condensation, and Michael addition, allowing the formation of diverse carbon-carbon and carbon-heteroatom bonds. This versatility makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials [].
Catalyst Design
The combination of an amide and a ketone group in 2-benzoylacetanilide provides potential for designing new catalysts. The molecule's ability to form hydrogen bonds and coordinate with metal ions makes it a suitable candidate for developing catalysts for various organic transformations. Research suggests its potential application in reactions like aldol condensations, Knoevenagel condensations, and transfer hydrogenations [, ].
Material Science
2-Benzoylacetanilide's self-assembly properties due to hydrogen bonding interactions have been investigated for potential applications in material science. Studies have explored its use in the development of liquid crystals, self-healing materials, and supramolecular assemblies with unique optical and electrical properties [, ].
2-Benzoylacetanilide, with the chemical formula C₁₅H₁₃NO₂, is an organic compound that appears as a white to off-white crystalline powder. It is characterized by a faint odor and has a molecular weight of 239.27 g/mol . This compound is classified as an acetanilide derivative, where the benzoyl group is attached to the nitrogen of acetanilide. Its structure consists of a benzoyl group (C₆H₅CO) attached to the second carbon of acetanilide, which contributes to its unique chemical properties and reactivity.
Research indicates that 2-benzoylacetanilide exhibits notable biological activity. It has been studied for its potential as an anti-inflammatory agent and has shown inhibitory effects on certain enzymes related to inflammation pathways. Its structural characteristics also suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.
The synthesis of 2-benzoylacetanilide can be achieved through several methods:
- Direct Acylation: Acetanilide is treated with benzoyl chloride in the presence of a base such as pyridine or triethylamine, which facilitates the acylation reaction.
- Reflux Method: The reaction mixture is refluxed to ensure complete conversion and purification of the product through recrystallization.
- Copper-Catalyzed Reactions: Recent studies have explored one-pot reactions involving copper catalysts that allow for modular synthesis pathways leading to various functionalized derivatives .
2-Benzoylacetanilide finds applications in several fields:
- Pharmaceuticals: Due to its biological activity, it is investigated as a potential therapeutic agent.
- Organic Synthesis: It serves as an important intermediate in the synthesis of other organic compounds, particularly in creating complex molecular architectures.
- Agricultural Chemicals: Its derivatives may be utilized in developing agrochemicals due to their bioactive properties .
Studies on 2-benzoylacetanilide have focused on its interactions with various biological molecules. For instance, its ability to inhibit specific enzymes suggests potential applications in drug development targeting inflammatory pathways. Interaction studies often involve assessing binding affinities and mechanisms of action at a molecular level.
Several compounds share structural similarities with 2-benzoylacetanilide. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Acetanilide | C₈H₉NO | Basic structure; lacks benzoyl group |
| Benzoylacetone | C₉H₈O₂ | Contains a ketone; used in flavoring agents |
| 4-Benzoyl-3-methylphenol | C₁₃H₁₂O₂ | Exhibits antioxidant properties |
Uniqueness: 2-Benzoylacetanilide stands out due to its dual functional groups (the benzoyl and acetamido moieties), which confer distinct reactivity patterns not present in simpler derivatives like acetanilide or benzoylacetone. Its specific interactions and biological activities further differentiate it from other similar compounds.








